(R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride
描述
(R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride (CAS: 1286207-68-8) is a chiral amine-containing compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol . It features a pyrrolidine ring substituted with an aminomethyl group at the 3-position and a cyclopropane carbonyl moiety. The stereochemistry at the 3-position is specified as the (R) -enantiomer, which is critical for its biological activity and research applications .
The compound is primarily used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators due to its structural resemblance to bioactive amines . It is supplied as a hydrochloride salt to enhance solubility and stability, with a purity of >95% . Storage recommendations include refrigeration at 2–8°C, and it is typically dissolved in solvents like DMSO or water for experimental use .
属性
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-3-4-10(5-7)8(11)6-1-2-6;/h6-7H,1-5,9H2;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPUQDLZGBFOHI-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Starting Materials and Precursors
The pyrrolidine ring is typically derived from chiral precursors such as (S)-3-amino-2-pyrrolidinone hydrochloride (CAS 56440-28-9), which undergoes reduction to yield (3S)-3-aminopyrrolidine. For the (R)-enantiomer, inversion of configuration or use of (R)-specific catalysts is required.
Table 1: Precursors for Pyrrolidine Synthesis
| Precursor | Role | Source |
|---|---|---|
| (S)-3-Amino-2-pyrrolidinone | Chiral starting material | Ambeed |
| Lithium aluminum hydride | Reducing agent | Reference |
In a representative procedure, (S)-3-amino-2-pyrrolidinone hydrochloride (1.5 g) is suspended in diethyl ether and treated with lithium aluminum hydride (1.0 g) under reflux for 48 hours. Post-reduction, the crude (3S)-3-aminopyrrolidine is purified via tartrate salt formation, achieving an optical rotation of $$[α]_D^{20} = -6.9^\circ$$ (c=1, H₂O).
Asymmetric Catalysis for (R)-Configuration
Patent literature describes the use of chiral auxiliaries or transition-metal catalysts to achieve enantiomeric excess. For example, a palladium-catalyzed coupling reaction with (R)-BINAP ligands enables stereocontrol during pyrrolidine functionalization.
Cyclopropane Carbonyl Group Introduction
Acylation of the Pyrrolidine Amine
The cyclopropane moiety is introduced via nucleophilic acyl substitution. Cyclopropanecarbonyl chloride reacts with (R)-3-aminopyrrolidine in dimethylformamide (DMF) with triethylamine as a base.
Table 2: Reaction Conditions for Acylation
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | PMC |
| Base | Triethylamine | PMC |
| Temperature | Room temperature | PMC |
| Yield | 70–85% | Ambeed |
The reaction proceeds via intermediate imine formation, followed by hydrochloric acid quenching to yield the hydrochloride salt.
Alternative Methods: Cyclopropane Carboxylic Acid Activation
In cases where acyl chlorides are unstable, carbodiimide-mediated coupling (e.g., EDCl/HOBt) with cyclopropanecarboxylic acid is employed. This method avoids side reactions such as racemization but requires stringent moisture control.
Purification and Salt Formation
Crystallization Techniques
The hydrochloride salt is precipitated by adding concentrated HCl to the free base dissolved in ethanol. Recrystallization from ethanol/diethyl ether (1:4) yields >99% purity, as confirmed by HPLC.
Table 3: Crystallization Parameters
| Solvent System | Purity (%) | Crystal Form |
|---|---|---|
| Ethanol/diethyl ether | 99.5 | Monoclinic |
| Acetone/water | 98.7 | Amorphous |
Chiral Resolution
For racemic mixtures, chiral stationary phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) resolves (R)- and (S)-enantiomers. The (R)-enantiomer elutes at 12.3 min under isocratic conditions (hexane:isopropanol 90:10).
Analytical Characterization
Spectroscopic Data
化学反应分析
Types of Reactions
®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or alkanes.
科学研究应用
Neurological Disorders
Research indicates that (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride may have implications in the treatment of neurological disorders such as depression and anxiety. Its structural similarity to other known psychoactive compounds suggests it could modulate neurotransmitter systems effectively.
- Case Study Example : A study conducted on animal models demonstrated that this compound could enhance serotonergic activity, leading to improved mood-related behaviors .
Pharmacological Studies
The compound's pharmacokinetic properties are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. Initial findings suggest high gastrointestinal absorption and favorable distribution characteristics.
| Property | Value |
|---|---|
| GI Absorption | High |
| Number of H-bond Acceptors | 2 |
| Number of H-bond Donors | 1 |
This profile suggests potential for oral bioavailability, making it a candidate for oral formulations .
Analgesic and Anti-inflammatory Effects
Preliminary studies have shown that this compound exhibits analgesic properties. This is particularly relevant for developing treatments for chronic pain conditions.
- Case Study Example : In a controlled study involving inflammatory pain models, the compound significantly reduced pain responses compared to control groups, indicating its potential as a non-opioid analgesic .
Case Studies and Observational Research
Several clinical trials are underway to evaluate the efficacy of this compound in human subjects. These trials focus on:
- Safety and Tolerability : Assessing adverse effects and establishing safe dosage ranges.
- Efficacy : Measuring improvement in symptoms of depression and anxiety through validated scales.
Notable Case Study
One notable observational study involved participants diagnosed with major depressive disorder who were administered the compound over a period of 12 weeks. Results indicated a statistically significant reduction in depression scores compared to baseline measurements, with no severe adverse effects reported .
作用机制
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Key Observations :
- The (R)-enantiomer and its (S)-counterpart share identical molecular weights but differ in stereochemistry, which significantly impacts their interaction with chiral biological targets .
- The acetamide-substituted derivative (CAS 131900-62-4) lacks the cyclopropane group, reducing steric hindrance and possibly enhancing metabolic stability .
生物活性
(R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride, with the chemical formula C₈H₁₅ClN₂O and a molecular weight of approximately 190.67 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a cyclopropyl group, suggest potential interactions with various biological targets, particularly in the context of neuropharmacology.
- Molecular Formula : C₈H₁₅ClN₂O
- Molecular Weight : 190.67 g/mol
- CAS Number : 1286207-68-8
- PubChem ID : 53256082
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly concerning neurotransmitter systems. The compound has been explored for its potential effects on cognitive enhancement and neuroprotection, making it a candidate for further investigation in treating cognitive disorders.
Neurotransmitter Interaction
The compound's structure suggests it may interact with receptors involved in mood regulation and cognitive function. Preliminary studies have indicated its potential to modulate neurotransmitter release, particularly in pathways associated with dopamine and serotonin, which are critical for mood and cognition.
Case Studies and Research Findings
- Cognitive Enhancement : A study investigated the effects of this compound on memory performance in animal models. Results indicated improved memory retention and learning capabilities, suggesting its role as a cognitive enhancer.
- Neuroprotection : Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings demonstrated that treatment with the compound significantly reduced markers of oxidative stress in neuronal cultures.
- Pharmacodynamics : Research has shown that this compound exhibits dose-dependent effects on neurotransmitter levels, highlighting its potential as a therapeutic agent for disorders characterized by dysregulated neurotransmission.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds to elucidate its unique pharmacological profile.
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride | 0.90 | Contains an azetidine ring instead of pyrrolidine |
| 1-(Cyclopropylcarbonyl)piperazine | 0.85 | Features a piperazine ring |
| (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | 0.79 | Contains an acetamide moiety |
| Piperidin-3-yl(pyrrolidin-1-yl)methanone | 0.76 | Combines two nitrogen-containing rings |
| Cyclohexyl(piperazin-1-yl)methanone | 0.76 | Incorporates a cyclohexane structure |
常见问题
Basic: What are the key considerations for synthesizing (R)-(3-Aminopyrrolidin-1-yl)(cyclopropyl)methanone hydrochloride with high purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclopropane functionalization and pyrrolidine ring amination. Critical steps include:
- Amination Control : Ensuring stereochemical purity of the (R)-configured 3-aminopyrrolidine moiety via chiral catalysts or resolution techniques .
- Cyclopropane Stability : Avoiding ring-opening reactions during coupling by using mild bases (e.g., triethylamine) and low temperatures (0–5°C) .
- Purification : Column chromatography with polar solvents (e.g., methanol/dichloromethane) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Advanced: How can reaction conditions be optimized to minimize racemization in the synthesis of this compound?
Methodological Answer:
- Temperature Control : Conduct coupling reactions below 10°C to reduce thermal energy-driven racemization .
- Chiral Auxiliaries : Use (R)-specific protecting groups (e.g., Boc derivatives) during intermediate steps to preserve stereochemistry .
- Real-Time Monitoring : Employ chiral HPLC (e.g., Chiralpak AD-H column) to track enantiomeric excess (ee) during synthesis, adjusting catalysts (e.g., Ru-BINAP) if ee drops below 95% .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC-UV : C18 reverse-phase column with acetonitrile/water (0.1% TFA) gradient; target purity ≥98% .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Acidic Conditions (pH <3) : Stable due to protonation of the amine group, preventing nucleophilic degradation .
- Neutral/Alkaline Conditions (pH 7–9) : Risk of cyclopropane ring opening or amine deprotonation; use buffered solutions (e.g., phosphate, pH 6–7) for biological assays .
- Thermal Stability :
- Short-Term (25°C) : Stable for ≥72 hours in dry DMSO .
- Long-Term Storage : Store at -20°C under inert gas (argon) to prevent hydrochloride salt hydrolysis .
Advanced: How to resolve contradictions in receptor-binding data between this compound and its structural analogs?
Methodological Answer:
- Comparative Docking Studies : Use molecular dynamics simulations (e.g., Schrödinger Suite) to compare binding poses with neuropeptide receptors (e.g., NPY1R) .
- Functional Assays :
- cAMP Inhibition : Measure cyclic AMP levels in HEK293 cells transfected with target receptors to assess inverse agonist activity .
- Radioligand Displacement : Use -labeled peptides to quantify IC differences caused by cyclopropane rigidity versus flexible analogs .
- Data Normalization : Account for batch-to-batch variability in compound purity using LC-MS-validated standards .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of fine hydrochloride particles .
- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
Advanced: How to design experiments assessing the compound’s metabolic stability in vitro?
Methodological Answer:
- Liver Microsome Assay :
- Incubation : 1 µM compound in human liver microsomes (0.5 mg/mL) with NADPH (1 mM) at 37°C .
- Sampling : Collect aliquots at 0, 5, 15, 30, and 60 minutes; quench with acetonitrile.
- Analysis : LC-MS/MS to quantify parent compound depletion; calculate half-life (t) .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to identify enzyme inhibition risks .
Advanced: What strategies differentiate this compound’s pharmacological profile from its fluorinated analogs?
Methodological Answer:
- SAR Analysis : Compare cyclopropane (rigid, lipophilic) vs. fluorinated groups (electron-withdrawing, metabolic resistance) in binding assays .
- LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to quantify hydrophobicity differences impacting membrane permeability .
- In Vivo PK : Administer equimolar doses in rodent models; measure plasma clearance and brain penetration via LC-MS .
Basic: What solvents are compatible with this compound for formulation in biological assays?
Methodological Answer:
- Polar Solvents : DMSO (≤1% v/v in cell cultures) or saline (pH-adjusted to 5–6 for solubility) .
- Avoid : Chloroform or ethers, which may degrade the hydrochloride salt .
Advanced: How to address discrepancies in reported IC50_{50}50 values across studies?
Methodological Answer:
- Standardize Assay Conditions :
- Receptor Density : Use cell lines with consistent receptor expression (e.g., CHO-K1/NPY1R) .
- Buffer Composition : Match ionic strength (e.g., 150 mM NaCl) and pH (7.4) to physiological conditions .
- Control Compound Validation : Include reference antagonists (e.g., BIBP3226 for NPY1R) to normalize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
